Tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is a compound that features a tert-butoxycarbonyl (BOC) protected aminomethyl group and an amino group attached to an oxolane ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE typically involves the protection of the aminomethyl group with a BOC group. One common method is to start with an oxolane derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The BOC protection is then achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Free amines that can further react to form various derivatives.
Scientific Research Applications
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE involves its ability to interact with various molecular targets through its amino groups. The BOC protection provides stability during synthetic transformations, allowing for selective reactions at the aminomethyl group. Upon deprotection, the free amine can engage in hydrogen bonding, nucleophilic attacks, and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(BOC-AMINOMETHYL)-3-AMINO-CYCLOBUTANE: Similar in structure but with a cyclobutane ring instead of an oxolane ring.
3-(BOC-AMINOMETHYL)-3-AMINO-TETRAHYDROFURAN: Features a tetrahydrofuran ring, offering different steric and electronic properties.
Uniqueness
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is unique due to its oxolane ring, which imparts distinct reactivity and stability compared to other cyclic amines. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(12)4-5-14-6-10/h7H,4-6,11-12H2,1-3H3 |
InChI Key |
BNYSKXGRSHDHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CCOC1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.